Tert-butyl1-(oxetan-3-YL)piperidin-4-ylcarbamate
Description
Tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative featuring an oxetane substituent at the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in medicinal chemistry to modulate reactivity and solubility during synthesis . The oxetane ring, a four-membered oxygen-containing heterocycle, enhances metabolic stability and bioavailability compared to larger cyclic ethers . This compound is frequently employed as an intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS)-targeting agents due to its balanced lipophilicity and conformational rigidity .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
[1-(oxetan-3-yl)piperidin-4-yl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)14-12(16)18-11-4-6-15(7-5-11)10-8-17-9-10/h10-11H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
UNMAWCQVAONCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)OC1CCN(CC1)C2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves the reaction of 3-oxetanone with 4-N-BOC-aminopiperidine . The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring or the piperidine nitrogen can be targeted.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Scientific Research Applications
Tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C13H24N2O3 . It contains a carbamate group linked to a piperidine ring, which is further substituted with an oxetane moiety .
Chemical identifiers
- CAS Number: 1228948-05-7
- PubChem CID: 56604528
- IUPAC Name: tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate
- Molecular Weight: 256.34 g/mol
Applications in Scientific Research
Tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate is used as a building block in the synthesis of various complex molecules . The presence of the tert-butyl carbamate group allows for its utilization as a protecting group in chemical reactions . The piperidine and oxetane rings contribute to the compound's structural diversity, making it valuable in creating a variety of derivatives with potential biological activities .
- Synthesis of Heterocyclic Compounds: It is used in synthesizing tetrasubstituted pyrroles functionalized with ester or ketone groups .
- Pharmaceutical Research: Piperidin-4-yl derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting potential applications in cancer research.
- ALK Inhibitors: It can be used in the synthesis of Bis-Heteroaryl Pyrazoles, which can be used as ALK inhibitors . For example, tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is used to synthesize compound 18i, a type of Bis-Heteroaryl Pyrazole .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is primarily related to its ability to interact with biological targets through its piperidine and oxetane rings. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s carbamate group can also undergo hydrolysis, releasing active intermediates that further contribute to its activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The oxetane group in the target compound confers metabolic resistance compared to bulkier aryl groups (e.g., chloropyrimidine in Compound 39), which may enhance target binding but reduce solubility .
- Molecular Weight : Smaller analogues like BB35-1533 (MW 170.25) are preferable for blood-brain barrier penetration, while higher-MW compounds (e.g., 569.59) are optimized for protein-binding interactions .
Comparison with Oxetane-Containing Heterocycles
Oxetane derivatives are prized for their polarity and stability. Notable examples include:
Key Differences :
- Piperidine vs. Piperazine : Piperidine (six-membered ring) in the target compound offers less conformational flexibility than piperazine (two nitrogen atoms), affecting binding kinetics .
- Boc vs. Benzyl Protection: The Boc group in the target compound is acid-labile, whereas benzyl groups (PB07564) require hydrogenolysis, influencing synthetic routes .
Biological Activity
Tert-butyl1-(oxetan-3-YL)piperidin-4-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of its pharmacological properties. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an oxetane group and a tert-butyl carbamate moiety. The structural configuration is significant for its interaction with biological targets, influencing both potency and selectivity.
1. Antibacterial Activity
Recent studies have demonstrated that related compounds, such as tert-butyl piperidin-4-ylcarbamate, exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these compounds range from 0.78 to 3.125 μg/mL, indicating potent activity comparable to last-resort antibiotics like vancomycin and linezolid .
2. Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)
Another area of interest is the inhibition of GSK-3β, a key enzyme implicated in various diseases including Alzheimer's disease. Compounds structurally related to this compound have been evaluated for their inhibitory potency against GSK-3β. For instance, certain derivatives showed IC50 values in the nanomolar range, suggesting strong inhibitory effects alongside improved metabolic stability compared to earlier compounds .
3. NLRP3 Inflammasome Inhibition
The compound also shows promise as a potential NLRP3 inflammasome inhibitor. In vitro studies revealed that derivatives could concentration-dependently inhibit interleukin-1 beta (IL-1β) release in stimulated human macrophages, indicating a role in modulating inflammatory responses .
Table 1: Summary of Biological Activities
| Activity | Target | IC50/MIC | Notes |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | 0.78 - 3.125 μg/mL | Effective against MRSA and VREfm |
| GSK-3β Inhibition | GSK-3β | Nanomolar range | Improved metabolic stability |
| NLRP3 Inflammasome Inhibition | Human macrophages | Concentration-dependent | Significant reduction in IL-1β release |
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various piperidine derivatives, Tert-butyl piperidin-4-ylcarbamate was found to exhibit superior bactericidal activity against drug-resistant strains. This study highlighted the compound's potential as an alternative treatment option in antibiotic resistance scenarios.
Case Study 2: GSK-3β Inhibition
A series of experiments focused on the structure–activity relationship (SAR) of piperidine-based GSK-3β inhibitors demonstrated that modifications to the oxetane group significantly impacted inhibitory potency and metabolic stability. The findings suggest that strategic modifications can enhance therapeutic efficacy while reducing adverse effects associated with rapid metabolism.
Q & A
Q. Critical Conditions :
- Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps.
- Optimize reaction times (e.g., 2–24 hours) and temperatures (0°C to reflux) to prevent side reactions.
- Purification via silica gel chromatography or recrystallization improves purity .
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Answer:
Key techniques include:
Q. Methodology :
- For XRD, grow single crystals via slow evaporation in solvents like ethanol or DCM.
- Assign NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on analogous tert-butyl carbamates:
Q. Experimental Validation :
- Synthesize analogs (e.g., methyl carbamate) and compare pharmacokinetic properties (e.g., half-life) .
- Use SPR (Surface Plasmon Resonance) to measure binding affinity changes .
Advanced: How to assess stability under varying storage and reaction conditions?
Answer:
Protocol :
Q. Findings :
Advanced: What strategies improve regioselectivity in substitution reactions?
Answer:
Methodology :
- Directing Groups : Introduce temporary groups (e.g., nitro) to steer electrophilic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the piperidine nitrogen .
- Metal Catalysis : Use Pd or Cu catalysts for cross-couplings at the oxetan ring .
Example : Pd-mediated Suzuki coupling on a nitro-substituted analog achieved >80% regioselectivity at the C4 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
